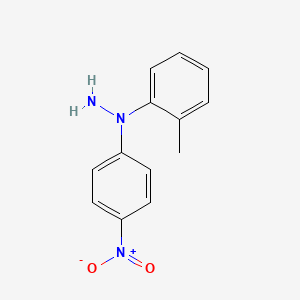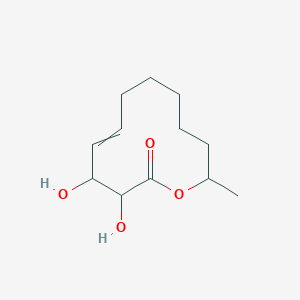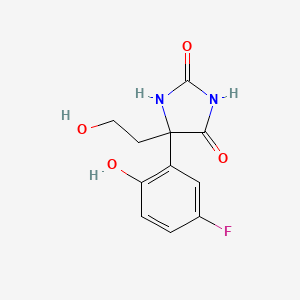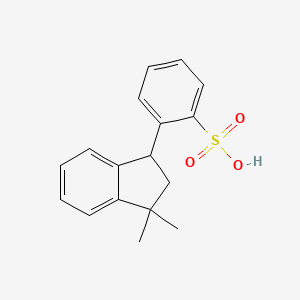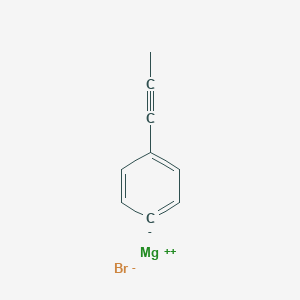
N-Hexyl-2-methoxy-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-2-methoxy-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a hexyl group attached to the nitrogen atom, a methoxy group at the second position, and a nitro group at the fourth position of the benzene ring. This compound is known for its vibrant orange to red color and is widely used in various industrial applications, including dyeing textiles, leather goods, and paper products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methoxy-4-nitroaniline typically involves the nitration of o-acetanisidide followed by hydrolysis . Another method includes the acetylation and subsequent nitration of 2-methoxyaniline to form an intermediate, which is then deacetylated to yield the final product . The slow evaporation solution growth technique using acetone as a solvent is also employed for the preparation of single crystals of this compound .
Industrial Production Methods
Industrially, the production of this compound involves large-scale nitration and acetylation processes. The compound is produced by adding an amine to 4-nitrochlorobenzene through an electrophilic aromatic substitution reaction . This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-methoxy-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group leads to the formation of amines.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-Hexyl-2-methoxy-4-nitroaniline is widely utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of N-Hexyl-2-methoxy-4-nitroaniline involves its metabolism via the hydroxylation of the phenyl ring to form 6-hydroxy derivatives . The compound acts as an inducer of the enzyme CYP1A2, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . The molecular targets include enzymes involved in oxidative stress and detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but lacks the hexyl group.
4-Methoxy-2-nitroaniline: Differently substituted but shares the nitroaniline core structure.
2-Methoxy-5-nitroaniline: Another isomer with different substitution patterns.
Uniqueness
N-Hexyl-2-methoxy-4-nitroaniline is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties and enhances its applicability in various industrial processes. The hexyl group also influences the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
114568-55-7 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-hexyl-2-methoxy-4-nitroaniline |
InChI |
InChI=1S/C13H20N2O3/c1-3-4-5-6-9-14-12-8-7-11(15(16)17)10-13(12)18-2/h7-8,10,14H,3-6,9H2,1-2H3 |
InChI Key |
NENKOILFABASRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


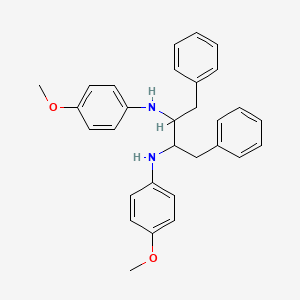
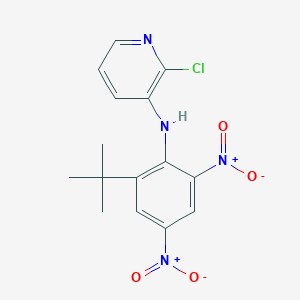

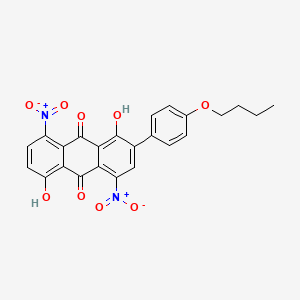
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
